molecular formula C5H7NO2 B13288281 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one

2-Oxa-7-azabicyclo[3.2.0]heptan-6-one

Cat. No.: B13288281
M. Wt: 113.11 g/mol
InChI Key: FJTYRSVOFPHNER-UHFFFAOYSA-N
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Description

2-Oxa-7-azabicyclo[3.2.0]heptan-6-one is a novel β-lactam compound. It is characterized by its bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one typically involves the reaction of an isocyanate compound (RNCO) with 2,3-dihydrofuran. This reaction is preferably carried out under high pressure, up to 2000 atmospheres or higher . The general reaction scheme is as follows:

RNCO+2,3-dihydrofuranThis compound\text{RNCO} + \text{2,3-dihydrofuran} \rightarrow \text{this compound} RNCO+2,3-dihydrofuran→this compound

where R can be an alkyl, cycloalkyl, aryl, halogen-substituted aryl, or alkaryl group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the high-pressure synthesis method mentioned above can be scaled up for industrial applications, provided that appropriate safety measures and equipment are in place to handle the high-pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azabicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodobenzene diacetate (PIDA) is commonly used for oxidation reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions at the β-lactam ring.

Major Products

Scientific Research Applications

2-Oxa-7-azabicyclo[3.2.0]heptan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one is primarily related to its β-lactam ring. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azabicyclo[3.2.0]heptan-6-one is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms. This structure provides it with distinct chemical reactivity and potential for various applications in the synthesis of biologically active compounds .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-oxa-7-azabicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C5H7NO2/c7-4-3-1-2-8-5(3)6-4/h3,5H,1-2H2,(H,6,7)

InChI Key

FJTYRSVOFPHNER-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C(=O)N2

Origin of Product

United States

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